Cas no 96919-49-2 (2-(Thiophen-3-yl)aniline)

2-(Thiophen-3-yl)aniline structure
2-(Thiophen-3-yl)aniline structure
Product Name:2-(Thiophen-3-yl)aniline
Número CAS:96919-49-2
MF:C10H9NS
Megavatios:175.250160932541
CID:1036032
PubChem ID:4130338
Update Time:2025-11-02

2-(Thiophen-3-yl)aniline Propiedades químicas y físicas

Nombre e identificación

    • 2-(Thiophen-3-yl)aniline
    • [2-(3-Thienyl)phenyl]amine
    • 2-thiophen-3-ylaniline
    • 2-(3-Thienyl)benzenamine (ACI)
    • [2-(Thiophen-3-yl)phenyl]amine
    • DTXSID10399659
    • 2-Thiophen-3-yl-phenylamine hydrochloride
    • 96919-49-2
    • ALBB-007903
    • STK504893
    • CS-0269545
    • Benzenamine, 2-(3-thienyl)-
    • EN300-1250073
    • SCHEMBL5190739
    • Benzenamine,2-(3-thienyl)-
    • AKOS004114115
    • MDL: MFCD06740170
    • Renchi: 1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2
    • Clave inchi: DMPDFHZOUOIWCO-UHFFFAOYSA-N
    • Sonrisas: S1C=C(C2C(N)=CC=CC=2)C=C1

Atributos calculados

  • Calidad precisa: 175.04600
  • Masa isotópica única: 175.046
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 149
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 54.3A^2
  • Xlogp3: 2.5

Propiedades experimentales

  • Denso: 1.196
  • Punto de ebullición: 277 °C at 760 mmHg
  • Punto de inflamación: 121.3 °C
  • PSA: 54.26000
  • Logp: 3.57850

2-(Thiophen-3-yl)aniline Información de Seguridad

  • Nivel de peligro:IRRITANT

2-(Thiophen-3-yl)aniline Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Thiophen-3-yl)aniline PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A169004182-1g
2-(Thiophen-3-yl)aniline
96919-49-2 95%
1g
$400.00 2023-08-31
TRC
B587878-10mg
2-(thiophen-3-yl)aniline
96919-49-2
10mg
$ 50.00 2022-06-07
TRC
B587878-50mg
2-(thiophen-3-yl)aniline
96919-49-2
50mg
$ 95.00 2022-06-07
TRC
B587878-100mg
2-(thiophen-3-yl)aniline
96919-49-2
100mg
$ 160.00 2022-06-07
Chemenu
CM132556-1g
2-(thiophen-3-yl)aniline
96919-49-2 95%
1g
$333 2021-08-05
Chemenu
CM132556-1g
2-(thiophen-3-yl)aniline
96919-49-2 95%
1g
$*** 2023-05-04
Crysdot LLC
CD11001965-1g
2-(Thiophen-3-yl)aniline
96919-49-2 95+%
1g
$353 2024-07-19
A2B Chem LLC
AI65368-1g
2-Thiophen-3-yl-phenylamine hydrochloride
96919-49-2 >95%
1g
$578.00 2024-07-18
A2B Chem LLC
AI65368-5g
2-Thiophen-3-yl-phenylamine hydrochloride
96919-49-2 97
5g
$1492.00 2023-12-29
A2B Chem LLC
AI65368-25g
2-Thiophen-3-yl-phenylamine hydrochloride
96919-49-2 97%
25g
$4440.00 2023-12-29

2-(Thiophen-3-yl)aniline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Toluene ,  Water ;  1 h, 60 °C
Referencia
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; Tombolato, Silvia; Ould Maina, Elmehdi; Po, Riccardo ; Biagini, Paolo; et al, Organics, 2021, 2(4), 415-423

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  24 h, 80 °C
Referencia
Synthesis of 4-Alkylidene-Substituted 1,2,3,4-Tetrahydroisoquinolines via Palladium-Catalyzed Carbopalladation/C-H Activation of 2-Bromobenzyl-N-propargylamines
Naveen, Kanagaraj; Nandakumar, Avanashiappan; Perumal, Paramasivan Thirumalai, Synthesis, 2015, 47(11), 1633-1642

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ;  16 h, 80 °C
Referencia
Boroquinol Complexes with Fused Extended Aromatic Backbones: Synthesis and Optical Properties
Elbert, Sven M.; Wagner, Philippe; Kanagasundaram, Thines; Rominger, Frank; Mastalerz, Michael, Chemistry - A European Journal, 2017, 23(4), 935-945

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  17 - 20 h, 80 °C
Referencia
Exploiting Iminoquinones as Electrophilic at Nitrogen "N+" Synthons for C-N Bond Construction
Mori-Quiroz, Luis M. ; Comadoll, Chelsea G. ; Super, Jonathan E. ; Clift, Michael D., Organic Letters, 2021, 23(18), 7008-7013

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ,  Water ;  overnight, 65 °C
Referencia
α-Bromoacrylic Acids as C1 Insertion Units for Palladium-Catalyzed Decarboxylative Synthesis of Diverse Dibenzofulvenes
Zhang, Minghao; Deng, Wenbo; Sun, Mingjie; Zhou, Liwei; Deng, Guobo ; et al, Organic Letters, 2021, 23(15), 5744-5749

Métodos de producción 6

Condiciones de reacción
Referencia
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles
Li, Jing ; Chen, Jinhua; Wang, Luying; Shi, Yian, Organic Letters, 2021, 23(9), 3646-3651

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 100 °C
Referencia
Synthesis and anti-tubercular activity of fused thieno-/furo-quinoline compounds
Akula, Mahesh; Yogeeswari, P.; Sriram, D.; Jha, Mukund; Bhattacharya, Anupam, RSC Advances, 2016, 6(52), 46073-46080

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  X-Phos Solvents: 1-Butanol ;  10 min, rt
1.2 Reagents: Potassium carbonate ;  16 h, 100 °C
Referencia
Visible-light-induced regioselective synthesis of polyheteroaromatic compounds
Chatterjee, Tanmay; Choi, Myung Gil; Kim, Jun; Chang, Suk-Kyu; Cho, Eun Jin, Chemical Communications (Cambridge, 2016, 52(22), 4203-4206

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium ;  32 h, 80 °C
Referencia
Wavelength Modulation of Defect Photoluminescence from Locally Functionalized Single-Walled Carbon Nanotubes Using Heterocycle-Substituted Aryldiazonium Salts
Yu, Boda; Fujigaya, Tsuyohiko; Shiraki, Tomohiro, Bulletin of the Chemical Society of Japan, 2023, 96(2), 127-132

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ,  Water ;  overnight, 65 °C
Referencia
A Catellani and retro-Diels-Alder strategy to access 1-amino phenanthrenes via ortho- and interannular C-H activation of 2-iodobiphenyls
Sun, Mingjie; Chen, Xinyang; Feng, Zichao; Deng, Guobo; Yang, Yuan; et al, Organic Chemistry Frontiers, 2021, 8(23), 6535-6540

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Metal- and additive-free cascade trifluoroethylation/cyclization of organic isoselenocyanates by phenyl(2,2,2-trifluoroethyl)iodonium triflate
Zhao, Cheng-Long; Shi, Jin; Lu, Xiuqiang; Wu, Xun; Zhang, Cheng-Pan, Journal of Fluorine Chemistry, 2019, 226,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Water ;  rt; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
TfOH-Promoted Transition-Metal-Free Cascade Trifluoroethylation/Cyclization of Organic Isothiocyanates by Phenyl(2,2,2-trifluoroethyl)iodonium Triflate
Zhao, Cheng-Long; Han, Qiu-Yan; Zhang, Cheng-Pan, Organic Letters, 2018, 20(20), 6480-6484

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water
1.2 24 h, 80 °C
Referencia
Palladium-Catalyzed Synthesis of Tetrasubstituted Olefins by Triple Domino Process
Naveen, Kanagaraj; Nikson, Savariyappan Albert; Perumal, Paramasivan Thirumalai, Advanced Synthesis & Catalysis, 2017, 359(14), 2407-2413

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol
Referencia
Intramolecular diazo coupling of 2-aminophenylthiophenes. The formation of isomeric thieno[c]cinnolines
Barton, John W.; Lapham, David J.; Rowe, David J., Journal of the Chemical Society, 1985, (1985), 131-3

2-(Thiophen-3-yl)aniline Raw materials

2-(Thiophen-3-yl)aniline Preparation Products

2-(Thiophen-3-yl)aniline Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:96919-49-2)2-(Thiophen-3-yl)aniline
Número de pedido:A858659
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:13
Precio ($):501.0
Correo electrónico:sales@amadischem.com

2-(Thiophen-3-yl)aniline Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96919-49-2)2-(Thiophen-3-yl)aniline
A858659
Pureza:99%
Cantidad:1g
Precio ($):501.0